molecular formula C7H12N2 B1601756 1-(1H-pyrrol-2-yl)propan-2-amine CAS No. 90000-40-1

1-(1H-pyrrol-2-yl)propan-2-amine

Cat. No.: B1601756
CAS No.: 90000-40-1
M. Wt: 124.18 g/mol
InChI Key: FILHJBJCXDNUKN-UHFFFAOYSA-N
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Description

1-(1H-pyrrol-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered nitrogen-containing heterocycle, which is a fundamental structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-pyrrol-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyrrole with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.

Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine, followed by cyclization to form the pyrrole ring. This reaction can be catalyzed by iron(III) chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrrol-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a solvent like dichloromethane.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-(1H-pyrrol-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1H-pyrrol-2-yl)propan-2-amine can be compared with other similar compounds, such as:

    Pyrrolidine: A saturated analog with a similar five-membered ring structure but without the double bonds present in pyrrole.

    Pyrrole: The parent compound with a simpler structure, lacking the propan-2-amine side chain.

    Imidazole: Another nitrogen-containing heterocycle with different chemical properties and biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

1-(1H-pyrrol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,9H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILHJBJCXDNUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540818
Record name 1-(1H-Pyrrol-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90000-40-1
Record name α-Methyl-1H-pyrrole-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90000-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrol-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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